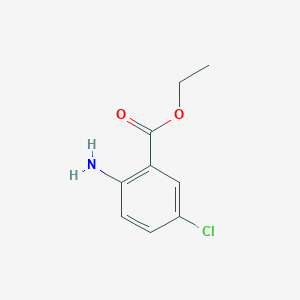

Ethyl 2-amino-5-chlorobenzoate

Description

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 2-amino-5-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWBMLMEVRIPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363939 | |

| Record name | ethyl 2-amino-5-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63243-75-4 | |

| Record name | Ethyl 2-amino-5-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63243-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-5-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-amino-5-chloro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies

Construction of Fused Heterocyclic Systems

The transformation of this compound into fused heterocyclic systems is a key strategy in medicinal chemistry for the development of novel compounds. The amino and carboxylate groups provide two reactive centers for building more complex molecular architectures.

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound is a multi-step process that hinges on the formation of a key intermediate, 2-amino-5-chlorobenzohydrazide (B7761222). This intermediate is readily prepared by the hydrazinolysis of the parent ester, where this compound is refluxed with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695).

Once 2-amino-5-chlorobenzohydrazide is obtained, it can be cyclized into the 1,3,4-oxadiazole ring through several established synthetic routes. These methods allow for the introduction of various substituents at the C5 position of the resulting oxadiazole, providing a library of diverse compounds.

Route 1: Reaction with Carbon Disulfide

A common and efficient method for constructing the oxadiazole scaffold is the reaction of the hydrazide with carbon disulfide in the presence of a strong base, such as potassium hydroxide (B78521). This reaction proceeds through an intermediate dithiocarbazate salt, which upon heating undergoes dehydrosulfurization to yield the corresponding 5-(2-amino-5-chlorophenyl)-1,3,4-oxadiazole-2-thiol. The thiol group can then be further functionalized. who.intnih.gov

Route 2: Condensation with Carboxylic Acids

Another versatile strategy involves the condensation of 2-amino-5-chlorobenzohydrazide with various aromatic or aliphatic carboxylic acids. This reaction is typically carried out in the presence of a dehydrating agent, most commonly phosphorus oxychloride (POCl₃). ijper.orgbiointerfaceresearch.com The phosphorus oxychloride activates the carboxylic acid, facilitating the acylation of the hydrazide followed by intramolecular cyclodehydration to furnish the 2,5-disubstituted 1,3,4-oxadiazole. This method allows for significant diversity in the final product, dictated by the choice of the carboxylic acid reactant.

Route 3: Reaction with Cyanogen (B1215507) Bromide

The reaction of 2-amino-5-chlorobenzohydrazide with cyanogen bromide (BrCN) provides a direct route to 2-amino-5-(2-amino-5-chlorophenyl)-1,3,4-oxadiazole. The reaction involves the nucleophilic attack of the hydrazide onto the electrophilic carbon of cyanogen bromide, followed by intramolecular cyclization with the elimination of hydrogen bromide. nih.gov

The following table summarizes the key derivatization strategies for the synthesis of oxadiazole derivatives starting from 2-amino-5-chlorobenzohydrazide.

Table 1: Synthesis of 1,3,4-Oxadiazole Derivatives from 2-Amino-5-chlorobenzohydrazide

| Reagent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Carbon Disulfide (CS₂) | Ethanolic Potassium Hydroxide (KOH), Reflux | 5-(2-Amino-5-chlorophenyl)-1,3,4-oxadiazole-2-thiol | who.intnih.govwjpsonline.com |

| Aromatic Carboxylic Acids | Phosphorus Oxychloride (POCl₃), Reflux | 2-(Aryl)-5-(2-amino-5-chlorophenyl)-1,3,4-oxadiazole | ijper.orgbiointerfaceresearch.com |

| Cyanogen Bromide (BrCN) | Methanol/Water, Reflux | 2-Amino-5-(2-amino-5-chlorophenyl)-1,3,4-oxadiazole | nih.gov |

These synthetic pathways demonstrate the utility of this compound as a precursor for generating a wide array of oxadiazole derivatives. The ability to introduce different functional groups onto the oxadiazole ring makes these compounds attractive targets for further chemical exploration and biological screening.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of Ethyl 2-amino-5-chlorobenzoate by mapping the chemical environments of its hydrogen and carbon atoms.

In ¹H NMR spectroscopy, the chemical shifts (δ), signal multiplicities, and coupling constants (J) of the protons provide a detailed picture of the molecule's framework. The spectrum of this compound displays distinct signals corresponding to the ethyl group protons and the aromatic ring protons.

The ethyl group gives rise to a characteristic triplet and quartet pattern. The methyl (CH₃) protons typically appear as a triplet upfield, while the methylene (B1212753) (CH₂) protons are observed as a quartet slightly downfield due to the deshielding effect of the adjacent oxygen atom.

The aromatic region shows three distinct protons on the substituted benzene (B151609) ring. Their specific chemical shifts and coupling patterns (ortho, meta, and para couplings) allow for the definitive assignment of their positions relative to the amino and chloro substituents. A broad signal corresponding to the two protons of the amino (-NH₂) group is also typically observed.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Expected Chemical Shift (δ) ppm |

|---|---|---|

| Ethyl CH₃ | Triplet | ~1.35 |

| Ethyl CH₂ | Quartet | ~4.30 |

| Aromatic H | Doublet | ~6.50 |

| Aromatic H | Doublet of Doublets | ~7.25 |

| Aromatic H | Doublet | ~7.95 |

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The spectrum for this compound is expected to show nine distinct signals, corresponding to each unique carbon atom in the structure.

Key signals include the carbonyl carbon of the ester group, which appears significantly downfield, the two carbons of the ethyl group, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino, chloro, and ester substituents, allowing for their precise assignment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| C=O (Ester) | ~167.0 |

| Aromatic C-NH₂ | ~148.0 |

| Aromatic C-COOEt | ~112.0 |

| Aromatic C-Cl | ~124.0 |

| Aromatic CH | ~134.0 |

| Aromatic CH | ~118.0 |

| Aromatic CH | ~116.0 |

| Methylene (-OCH₂) | ~61.0 |

While specific 2D NMR studies on this compound are not extensively detailed in the literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed for such molecules. thieme-connect.com These methods would be used to:

COSY: Establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity between the ethyl group's CH₂ and CH₃ protons and the relationships between adjacent protons on the aromatic ring.

HSQC: Correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that has a proton attached.

HMBC: Reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary (non-protonated) carbons, such as the ester carbonyl and the aromatic carbons bonded to the substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 |

| Aromatic (C-H) | Stretch | 3000-3100 |

| Aliphatic (C-H) | Stretch | 2850-3000 |

| Ester (C=O) | Stretch | 1680-1710 |

| Aromatic (C=C) | Stretch | 1550-1650 |

| Ester (C-O) | Stretch | 1100-1300 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry provides an exact mass measurement, confirming its molecular formula of C₉H₁₀ClNO₂. evitachem.com The monoisotopic mass of the molecule is 199.0400 atomic mass units (amu). evitachem.com

Electron Ionization (EI) mass spectrometry would reveal the compound's fragmentation pattern. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. Characteristic fragmentation would likely involve the loss of the ethoxy group (-•OCH₂CH₃) or the entire carbethoxy group (-•COOCH₂CH₃) from the parent ion, which are common fragmentation pathways for ethyl esters.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While crystallographic data for this compound is limited in published literature, detailed studies have been performed on its close structural analog, Mthis compound.

The study of the methyl analog reveals that the molecule is nearly planar. A significant structural feature is the formation of an intramolecular hydrogen bond between one of the amino hydrogens and the carbonyl oxygen of the ester group, creating a stable six-membered ring. In the crystal lattice, molecules are linked into chains by intermolecular N-H···O hydrogen bonds, forming a stable crystalline structure. Given the minor difference between a methyl and an ethyl group, it is highly probable that this compound adopts a very similar conformation and crystal packing motif.

Conformational Analysis and Molecular Geometry in the Crystal Lattice

Detailed crystallographic studies of Mthis compound reveal that the molecule is nearly planar. The planarity is quantified by a small root-mean-square (r.m.s.) deviation of 0.0410 Å from the plane defined by the non-hydrogen atoms of the benzene ring evitachem.comnih.govresearchgate.net. This near-planar conformation is a result of the electronic effects of the substituents on the benzene ring and the steric interactions between them.

In the crystal structure of a salt containing the 2-amino-5-chlorobenzoate anion, specifically 1-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]pyrrolidinium 2-amino-5-chlorobenzoate, the dihedral angle between the carboxylate group and the benzene ring is 18.57 (14)° iucr.orgresearchgate.net. This indicates a slight twist of the carboxylate group out of the plane of the aromatic ring. The bond lengths and angles within the molecule are generally within the expected ranges for similar structures nih.govresearchgate.net.

Table 1: Selected Crystallographic Data for Mthis compound

| Crystal Data | Value |

|---|---|

| Formula | C₈H₈ClNO₂ nih.gov |

| Molecular Weight | 185.60 nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁ nih.gov |

| a (Å) | 3.9480 (8) nih.gov |

| b (Å) | 9.0230 (18) nih.gov |

| c (Å) | 12.018 (2) nih.gov |

| β (°) | 94.10 (3) nih.gov |

| Volume (ų) | 427.02 (15) nih.gov |

| Z | 2 nih.gov |

Intermolecular Hydrogen Bonding Networks and Crystal Packing

In the crystalline state, molecules of Mthis compound are linked together through intermolecular hydrogen bonds. Specifically, N—H⋯O hydrogen bonds are formed between the amino group of one molecule and the carbonyl oxygen of the ester group of an adjacent molecule nih.govresearchgate.net. These interactions are crucial in stabilizing the crystal lattice and dictating the packing arrangement of the molecules.

These intermolecular hydrogen bonds link the molecules into chains that propagate along the b-axis of the unit cell nih.govresearchgate.net. This formation of one-dimensional chains is a common packing motif in crystalline organic compounds. In the case of the 2-amino-5-chlorobenzoate anion in a salt structure, the cation and anion are linked by N—H⋯O and O—H⋯O interactions, which generate chains along the direction iucr.orgresearchgate.net.

Table 2: Intermolecular Hydrogen Bond Geometry for Mthis compound

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N—H···O | 0.86 | 2.31 | 3.066 (5) | 147 |

Symmetry code: (i) x, y+1/2, z+1/2 researchgate.net

Intramolecular Hydrogen Bonding Features

A significant feature of the molecular structure of Mthis compound is the presence of an intramolecular N—H⋯O hydrogen bond. This bond is formed between one of the hydrogen atoms of the amino group and the oxygen atom of the ester's carbonyl group nih.govresearchgate.net.

Table 3: Intramolecular Hydrogen Bond Geometry for Mthis compound

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N—H···O | 0.86 | 2.08 | 2.713 (5) | 129 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. For Ethyl 2-amino-5-chlorobenzoate, DFT calculations can elucidate the distribution of electrons within the molecule, which in turn governs its physical and chemical properties. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of analogous substituted aminobenzoates and aniline (B41778) derivatives.

The first step in a typical DFT study is the geometry optimization of the molecule to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value Range | Influencing Factors |

|---|---|---|

| C-C (aromatic) bond length | 1.38 - 1.41 Å | Aromaticity and substituent effects |

| C-N bond length | 1.38 - 1.42 Å | Amino group conjugation with the ring |

| C-Cl bond length | 1.73 - 1.76 Å | Halogen substitution on the aromatic ring |

| C=O bond length | 1.20 - 1.23 Å | Ester carbonyl group |

| C-O (ester) bond length | 1.33 - 1.36 Å | Ester single bond |

Note: These are predicted values based on typical bond lengths and dihedral angles for similar molecular fragments and are subject to refinement by specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the amino group, as the lone pair of electrons on the nitrogen atom and the π-system of the ring are the highest energy electrons. The LUMO is likely to be distributed over the benzene ring and the carbonyl group of the ester, which acts as an electron-withdrawing group. The presence of the electron-donating amino group and the electron-withdrawing chloro and ester groups will influence the energies of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Orbital | Predicted Energy Range (eV) | Primary Atomic Contributions |

|---|---|---|

| HOMO | -5.5 to -6.5 | N (amino), C (aromatic ring) |

| LUMO | -1.0 to -2.0 | C (aromatic ring), C, O (ester carbonyl) |

Note: These are estimated energy ranges based on DFT calculations of similar aromatic compounds. The actual values would depend on the level of theory and basis set used in the calculation.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red) and positive electrostatic potential (colored in shades of blue).

In the case of this compound, the MEP surface would be expected to show a region of high negative potential around the carbonyl oxygen of the ester group and, to a lesser extent, the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The chlorine atom would also influence the electrostatic potential distribution on the aromatic ring.

Quantum Chemical Descriptors and Reactivity Predictions

From the results of DFT calculations, a variety of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a more quantitative picture of the molecule's chemical behavior.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated by -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to charge transfer (η = (I - A) / 2). A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

Based on the electronic nature of the substituents (electron-donating amino group, electron-withdrawing chloro and ester groups), it can be predicted that this compound will have a moderate level of reactivity, with both nucleophilic and electrophilic characteristics.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates.

Given the presence of functional groups such as the amino group, the ester, and the halogen atom, this compound has the potential to interact with biological targets through various non-covalent interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions. Molecular docking studies could be employed to investigate the binding of this compound to the active sites of various enzymes or receptors. For example, compounds with the aminobenzoate scaffold have been investigated as inhibitors of various enzymes. Docking studies would involve placing the molecule into the binding site of a target protein and scoring the different poses to identify the most favorable binding mode and estimate the binding affinity. This would provide valuable, albeit predictive, information about its potential biological activity.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Exploration of Biological Activities and Pharmacological Relevance

Receptor Modulation and Allosteric Enhancement Mechanisms

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. Derivatives of aminobenzoic acid have been noted for their ability to modulate the function of various receptors, including G protein-coupled receptors (GPCRs), which are crucial targets for a vast array of therapeutics.

While direct studies on ethyl 2-amino-5-chlorobenzoate's interaction with the A1 adenosine (B11128) receptor are not extensively documented, the broader class of 2-aminobenzoic acid derivatives has been investigated for allosteric modulation of this receptor. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds. This binding can lead to a potentiation or inhibition of the receptor's response to the endogenous agonist.

Positive allosteric modulators (PAMs) of the A1 adenosine receptor are of significant therapeutic interest. They can enhance the affinity of adenosine for the receptor and/or increase the efficacy of its signaling, leading to a more pronounced physiological response. The signaling pathways associated with the A1 adenosine receptor, a Gi/o-coupled GPCR, primarily involve the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of the A1 receptor can lead to the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of N-type calcium channels.

The therapeutic potential of enhancing A1 adenosine receptor signaling is being explored for conditions such as cardiac arrhythmias, neuroprotection, and chronic pain. By amplifying the effects of endogenous adenosine, allosteric enhancers may offer a more nuanced and localized therapeutic effect compared to direct-acting agonists.

Enzyme Inhibition and Activation Studies

The potential for this compound and its derivatives to interact with enzymes is an area of active investigation. Anthranilic acid derivatives have been studied for their ability to inhibit various enzymes involved in physiological and pathological processes. For instance, some anthranilic acid derivatives have been explored as inhibitors of enzymes such as cyclooxygenases (COX), which are involved in the inflammatory cascade.

While specific studies detailing the inhibitory or activatory effects of this compound on particular enzymes are not widely available, its structural motifs suggest potential interactions. The presence of the amino and carboxylate groups, along with the chlorinated phenyl ring, could facilitate binding to the active or allosteric sites of various enzymes. Further screening and enzymatic assays are necessary to elucidate any specific enzyme-modulating properties of this compound.

Investigation of Smooth Muscle Relaxant Properties

The potential for compounds to induce smooth muscle relaxation is of significant interest for treating conditions such as asthma, hypertension, and gastrointestinal disorders. Anthranilic acid derivatives have been investigated for their spasmolytic effects. For example, papaverine, which shares some structural similarities with derivatives of anthranilic acid, is a known non-specific smooth muscle relaxant researchgate.net.

The mechanisms underlying smooth muscle relaxation are diverse and can involve the modulation of intracellular calcium levels, interference with the actin-myosin contractile apparatus, or activation of signaling pathways that promote relaxation, such as the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway. While direct evidence for the smooth muscle relaxant properties of this compound is not well-documented, the pharmacological profile of related anthranilic acid esters suggests that this is a plausible area for future research researchgate.net.

Evaluation of Antimicrobial Potential

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Aminobenzoic acid derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal activities.

Research into the antibacterial properties of aminobenzoic acid derivatives has shown that structural modifications can lead to significant activity against a range of bacterial pathogens nih.govsemanticscholar.orgresearchgate.net. Studies have indicated that esterification of the carboxyl group and substitutions on the aromatic ring can influence the antibacterial spectrum and potency. For instance, certain Schiff bases derived from 4-aminobenzoic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria semanticscholar.org.

While specific data on the antibacterial efficacy of this compound is limited, the presence of the chlorine atom on the benzene (B151609) ring is a feature often associated with enhanced antimicrobial activity in various classes of compounds. The lipophilicity conferred by the ethyl ester group may also facilitate passage through bacterial cell membranes.

| Compound/Derivative Class | Bacterial Strain | Activity (e.g., MIC in µg/mL) | Reference |

|---|---|---|---|

| Schiff bases of 4-aminobenzoic acid | Staphylococcus aureus | Variable | semanticscholar.org |

| Schiff bases of 4-aminobenzoic acid | Escherichia coli | Variable | semanticscholar.org |

| Isatin-aminobenzoic acid hybrids | Staphylococcus aureus | MIC: 0.09 mmol/L for some derivatives | researchgate.net |

| Isatin-aminobenzoic acid hybrids | Bacillus subtilis | MIC: 0.09 mmol/L for some derivatives | researchgate.net |

In addition to antibacterial properties, aminobenzoic acid derivatives have also been evaluated for their potential as antifungal agents. Studies have shown that simple alkyl esters of 2-aminobenzoic acid can exhibit efficacy against fungal pathogens such as Candida albicans and Aspergillus niger nih.gov. The fungistatic properties of p-aminobenzoic acid esters have been shown to increase with the length of the alkyl chain, suggesting that lipophilicity plays a key role in their mechanism of action researchgate.net.

Derivatives of 2-amino-5-chlorobenzothiazole (B1265905), which can be synthesized from related precursors, have also demonstrated measurable antifungal activity against Candida glabrata and Aspergillus niger researchgate.netuobaghdad.edu.iq. This suggests that the 2-amino-5-chloro-substituted phenyl moiety could be a valuable pharmacophore in the design of new antifungal agents.

| Compound/Derivative Class | Fungal Strain | Activity (e.g., MIC in µg/mL) | Reference |

|---|---|---|---|

| Simple alkyl esters of 2-aminobenzoic acid | Candida albicans | Active | nih.gov |

| Simple alkyl esters of 2-aminobenzoic acid | Aspergillus niger | Active | nih.gov |

| Methyl to n-amyl p-aminobenzoates | Aspergillus niger | Increasing activity with alkyl chain length | researchgate.net |

| Methyl to n-amyl p-aminobenzoates | Penicillium roqueforti | Increasing activity with alkyl chain length | researchgate.net |

| 2-amino-5-chlorobenzothiazole derivatives | Candida glabrata | Measurable activity | researchgate.netuobaghdad.edu.iq |

| 2-amino-5-chlorobenzothiazole derivatives | Aspergillus niger | Measurable activity | researchgate.netuobaghdad.edu.iq |

Anticancer and Antiproliferative Research

Investigations into the direct anticancer properties of this compound are not extensively documented in publicly available research. The compound is more frequently cited as a precursor or reactant in the synthesis of novel heterocyclic compounds, such as quinazolines and benzodiazines, which are then evaluated for their antiproliferative effects. nih.gov

Cytotoxicity Against Various Cancer Cell Lines

There is currently a lack of specific data in peer-reviewed literature detailing the cytotoxic effects of this compound against various cancer cell lines. Research has predominantly focused on using this molecule as a building block. For instance, it is used in the synthesis of quinazolin-4-one scaffolds, which are subsequently tested for anticancer activity. nih.gov

Induction of Apoptosis and Cell Cycle Modulation

Direct evidence demonstrating that this compound induces apoptosis or modulates the cell cycle in cancer cells is not available in current scientific literature. Studies on derivatives, such as certain benzodiazines, have shown activities like the induction of apoptosis and cell cycle arrest; however, these properties are attributed to the final synthesized compounds rather than the initial reactant, this compound. nih.gov

Targeting Key Signaling Pathways (e.g., PI3K/AKT via miRNA Modulation)

There is no specific research available that links this compound to the modulation of the PI3K/AKT signaling pathway or its regulation by miRNA. While derivatives synthesized from this compound may interact with such pathways, the activity of the parent compound in this context has not been reported. nih.gov

Anti-inflammatory and Analgesic Property Investigations

The potential anti-inflammatory and analgesic properties of this compound are not well-established. While some related compounds and derivatives are explored for their effects on inflammatory pathways, direct studies on this compound are scarce. Its structural relationship to molecules with known biological activities suggests it as a point of interest, but specific data on its efficacy and mechanisms in inflammation and pain are lacking. evitachem.com

Other Emerging Therapeutic Applications

The utility of this compound extends to its role as a precursor in creating compounds for various therapeutic fields.

Antiviral and Antiparasitic Studies

Applications in Cardiovascular Research

This compound is a chemical intermediate primarily utilized in the synthesis of more complex molecules. A thorough review of available scientific literature reveals a notable absence of direct studies investigating the cardiovascular activities of this compound itself. Its significance in the pharmaceutical landscape, including any potential relevance to cardiovascular drug development, is principally as a precursor or building block for other pharmacologically active compounds.

Research has focused on the parent compound, 2-amino-5-chlorobenzoic acid, and its utility in creating various molecular scaffolds. For instance, 2-amino-5-chlorobenzoic acid serves as a starting material for the synthesis of 6-chloroquinazoline (B2678951) derivatives, which have been investigated as p21-activated kinase 4 (PAK4) inhibitors. guidechem.com While PAK4 is explored as a target in cancer therapy, its role in cardiovascular diseases is also an area of emerging research.

Furthermore, 2-amino-5-chlorobenzoic acid is a key intermediate in the synthesis of Diazepam, a well-known benzodiazepine. guidechem.com Although Diazepam is primarily prescribed for its anxiolytic, sedative, and anticonvulsant properties, its effects on the central nervous system can indirectly influence cardiovascular function.

It is important to note that while this compound is a component in the synthetic pathway of various compounds, there is no direct evidence from the reviewed literature to suggest it is a key intermediate for any established or investigational cardiovascular drugs. The scientific focus has been on the biological activities of the final synthesized molecules rather than the intermediates like this compound.

Detailed Research Findings

Currently, there are no published research findings detailing the specific applications of this compound in cardiovascular research. Searches of scientific databases and literature have not yielded any studies that evaluate its direct effects on cardiovascular parameters, such as blood pressure, heart rate, or cardiac contractility, nor its interaction with cardiovascular-related receptors or enzymes.

Data on Cardiovascular Applications of this compound

| Research Area | Specific Target/Application | Findings |

|---|---|---|

| No direct research findings on the cardiovascular applications of this compound are currently available in the public scientific literature. |

Structure Activity Relationship Sar Studies and Rational Drug Design

Impact of Substituent Modifications on Biological Profiles

The biological activity of derivatives based on the ethyl 2-amino-5-chlorobenzoate core is significantly influenced by the nature and position of various substituents. Studies on structurally related anthranilic acid derivatives have provided valuable insights into these relationships. For instance, in the development of methionine aminopeptidase-2 (MetAP2) inhibitors, modifications at the 5- and 6-positions of the anthranilic acid ring were found to be critical for potency. nih.gov

Small alkyl groups and a 3-furyl moiety were well-tolerated at the 5-position, which corresponds to the chloro-position in this compound. nih.gov This suggests that substitutions at this position can be varied to modulate activity. Furthermore, optimal substituents at the 6-position included methoxy, methyl, and chloro groups. nih.gov The introduction of a 2-aminoethoxy group at the 6-position, aimed at interacting with a secondary metal ion in the enzyme's active site, did not lead to an expected increase in potency, highlighting the complex nature of SAR. nih.gov

In a different context, the investigation of chromene carboxylate derivatives, which share a substituted 2-aminobenzoate (B8764639) fragment, revealed the importance of the ester group and other substituents. A study on ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate and its analogs demonstrated that modifications to the ester groups at the 3 and 4-positions significantly impact cytotoxicity. For example, increasing the alkyl chain length of the ester from methyl to n-butyl resulted in a notable decrease in activity, with a 13-fold difference observed. nih.gov Conversely, introducing rigidity, such as with dipropargyl esters, enhanced potency compared to more flexible diallyl and di-n-propyl analogs. nih.gov

These findings underscore the principle that even seemingly minor modifications to the periphery of the this compound scaffold can lead to substantial changes in biological activity. The electronic and steric properties of the substituents play a crucial role in the interaction of these molecules with their biological targets.

| Modification | Position | Observed Effect on Biological Activity | Compound Series |

| Small alkyl groups, 3-furyl | 5 | Tolerated | Aryl sulfonamides of 5,6-disubstituted anthranilic acids |

| Methoxy, methyl, chloro | 6 | Optimal for potency | Aryl sulfonamides of 5,6-disubstituted anthranilic acids |

| 2-aminoethoxy | 6 | No enhancement in potency | Aryl sulfonamides of 5,6-disubstituted anthranilic acids |

| Increasing ester alkyl chain length | 3 and 4 | Decreased cytotoxicity | 4H-chromene-3-carboxylate derivatives |

| Introduction of rigid groups (e.g., dipropargyl) | 3 and 4 | Increased potency | 4H-chromene-3-carboxylate derivatives |

Rational Design and Synthesis of Novel Analogs and Derivatives

The rational design of novel analogs of this compound is often guided by the desire to explore new chemical space and improve biological activity. A common strategy involves the modification of the core structure by introducing various heterocyclic rings. For example, derivatives of the structurally similar 2-amino-5-chlorobenzothiazole (B1265905) have been synthesized to explore their antifungal properties. researchgate.netuobaghdad.edu.iq

The synthesis of these new analogs typically begins with the reaction of 2-amino-5-chlorobenzothiazole with ethyl chloroacetate (B1199739) to form an ester derivative. researchgate.netuobaghdad.edu.iq This intermediate can then be further modified. For instance, reaction with hydrazine (B178648) hydrate (B1144303) yields a hydrazide, which can be cyclized to form 1,3,4-oxadiazole-2-thiol (B52307) derivatives. researchgate.netuobaghdad.edu.iq Alternatively, reaction of the initial ester with thiosemicarbazide (B42300) followed by ring closure can produce 1,2,4-triazole-3-thiol derivatives. researchgate.netuobaghdad.edu.iq The synthesis of benzimidazole (B57391) and thiazolidinone derivatives has also been reported, demonstrating the versatility of this scaffold in generating a diverse library of compounds. researchgate.netuobaghdad.edu.iq

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational approach that helps to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to exert a specific biological activity. For derivatives of this compound, defining a pharmacophore can guide the design of new, more potent analogs. For instance, in the study of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, a series of analogs were synthesized and evaluated to define the pharmacophore for ERK1/2 inhibition. creighton.edu This study revealed that shifting an ethoxy group from the 4- to the 2-position on a phenyl ring significantly improved the compound's ability to inhibit cell proliferation and induce apoptosis. creighton.edu

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound. This process often involves a combination of synthetic chemistry and computational modeling. For inhibitors derived from related anthranilic acids, a key optimization strategy involved the introduction of a tertiary amino group at the ortho-position of a sulfonyl phenyl ring. nih.gov This modification led to reduced protein binding and improved cellular activity, although it also resulted in lower oral bioavailability, illustrating the trade-offs that often occur during lead optimization. nih.gov

Integrated experimental and computational approaches are increasingly being used for the rational design and optimization of inhibitors. nih.gov Such strategies can provide a framework for the future development of therapeutics based on scaffolds like this compound by enabling a deeper understanding of the molecular interactions that govern their biological effects.

| Strategy | Objective | Example Application | Outcome |

| Pharmacophore Modeling | Define essential structural features for activity | ERK1/2 substrate-specific inhibitors | Identification of optimal substituent positions for improved functional activity |

| Lead Optimization | Improve potency, selectivity, and pharmacokinetic properties | MetAP2 inhibitors from anthranilic acids | Introduction of a tertiary amino moiety improved cellular activity but lowered oral bioavailability |

Analytical Methodologies and Quality Control in Research

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental technique for the separation and purification of Ethyl 2-amino-5-chlorobenzoate from reaction mixtures and for the assessment of its purity. The choice of the chromatographic method depends on the scale and the objective of the analysis.

High-Performance Liquid Chromatography (HPLC) is a sensitive and precise method for the quantitative analysis and purity assessment of this compound. A reversed-phase HPLC method is typically suitable for this compound, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC system for the analysis of this compound would consist of a C18 column as the stationary phase. The mobile phase is often a gradient mixture of an aqueous component (like water with a pH modifier such as formic acid or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of the target compound from impurities with different polarities. Detection is commonly performed using a UV detector, as the aromatic ring and conjugated system in this compound absorb UV light. The retention time and peak purity can be used to identify and quantify the compound.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a representative HPLC method; actual parameters may need to be optimized.

Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly monitoring the progress of chemical reactions involving this compound. azom.comnih.gov It allows for the qualitative assessment of the consumption of starting materials and the formation of the product. TLC is performed on a plate coated with a thin layer of a stationary phase, typically silica (B1680970) gel.

For this compound, a suitable mobile phase would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a moderately polar solvent such as ethyl acetate (B1210297) or diethyl ether. The choice of the solvent system is crucial to achieve good separation between the spots of the reactants, products, and any byproducts. The separation is based on the principle of differential adsorption and solubility. After the plate is developed, the separated components are visualized, commonly under UV light, where the conjugated aromatic system of the compound allows it to be seen as a dark spot on a fluorescent background. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Table 2: Example TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (3:1, v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf | ~0.4 - 0.6 |

The Rf value is an estimate and can vary based on specific experimental conditions.

For the purification and isolation of this compound on a preparative scale, column chromatography is the method of choice. This technique operates on the same principles as TLC but is used to separate larger quantities of material. A glass column is packed with a stationary phase, most commonly silica gel.

The crude reaction mixture containing this compound is loaded onto the top of the column. An eluent, which is a solvent system similar to the mobile phase used in TLC but often with a slightly lower polarity, is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent. Fractions are collected at the bottom of the column and analyzed (e.g., by TLC) to identify those containing the pure product. The solvent is then evaporated to yield the isolated this compound.

Spectrophotometric Methods for Quantitative Analysis and Kinetic Studies

Spectrophotometry, particularly UV-Visible spectroscopy, is a valuable technique for the quantitative analysis of this compound and for studying the kinetics of reactions in which it participates. The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution, forms the basis of this quantitative analysis.

This compound possesses chromophores, including the benzene (B151609) ring and the amino and ester functional groups, which absorb light in the UV-Visible region. researchgate.net A UV-Vis spectrum of the compound would show characteristic absorption maxima (λmax). By measuring the absorbance at a specific λmax, the concentration of the compound in a solution can be determined.

For kinetic studies, the change in the concentration of this compound over time can be monitored by recording the change in absorbance at its λmax. This allows for the determination of reaction rates, rate constants, and the elucidation of reaction mechanisms.

Table 3: Expected UV-Visible Spectral Properties of this compound in Ethanol (B145695)

| Parameter | Value |

| λmax 1 | ~240-260 nm |

| λmax 2 | ~320-340 nm |

| Molar Absorptivity (ε) | Dependent on λmax and solvent |

These values are estimations based on similar structures; experimental determination is required for precise values.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a pure sample of this compound. azom.comwikipedia.org The most common method for organic compounds is combustion analysis, which determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). wikipedia.org

In this method, a small, accurately weighed sample of the compound is combusted in an oxygen-rich atmosphere. The combustion products, carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are subsequently reduced to N2), are collected and quantified. From the masses of these products, the percentages of C, H, and N in the original sample can be calculated. The percentage of chlorine can be determined by other methods, such as titration after combustion. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula of this compound (C9H10ClNO2). A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the purity and elemental composition of the compound.

Table 4: Theoretical Elemental Composition of this compound (C9H10ClNO2)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 9 | 108.09 | 54.14% |

| Hydrogen | H | 1.01 | 10 | 10.10 | 5.06% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.76% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.02% |

| Oxygen | O | 16.00 | 2 | 32.00 | 16.03% |

| Total | 199.65 | 100.00% |

Future Research Directions and Translational Perspectives

Advancements in Synthetic Methodologies for Industrial Scale-Up

The traditional synthesis of Ethyl 2-amino-5-chlorobenzoate often involves the esterification of 2-amino-5-chlorobenzoic acid with ethanol (B145695), utilizing a dehydrating agent like sulfuric acid evitachem.com. While effective in a laboratory setting, scaling this process for industrial production necessitates the development of more efficient, cost-effective, and environmentally benign methodologies. Future research is focused on aligning the synthesis with the principles of green chemistry to minimize waste and energy consumption uniroma1.it.

Key advancements being explored include:

Continuous-Flow Processing: The use of micro-channel or continuous-flow reactors presents a significant improvement over traditional batch processing. This technology allows for superior control over reaction parameters, enhanced safety, and increased throughput, which are critical for industrial-scale operations google.com.

Green Catalysis: Research into solid acid catalysts or recyclable catalysts can replace corrosive and difficult-to-handle mineral acids like sulfuric acid. This shift not only reduces environmental impact but also simplifies product purification.

Alternative Reagents: The development of synthetic routes using less toxic and more sustainable reagents is a priority. For instance, patents for related compounds describe using sodium hypochlorite (B82951) in the presence of acetic acid for chlorination, a less hazardous alternative to other chlorinating agents google.com. Such approaches, which can achieve high yields and allow for solvent recycling, are promising for industrial application google.com.

| Parameter | Traditional Lab-Scale Synthesis | Advanced Industrial-Scale Synthesis |

| Reaction Mode | Batch processing | Continuous-flow processing |

| Catalyst | Mineral acids (e.g., H₂SO₄) | Recyclable solid acids, green catalysts |

| Reagents | Potentially harsh chlorinating agents | Milder, less toxic reagents (e.g., NaOCl) |

| Efficiency | Moderate yield, energy-intensive | High throughput, improved energy efficiency |

| Waste Profile | Significant acidic waste | Reduced waste, potential for solvent recycling |

| Safety | Risks associated with batch reactions | Enhanced safety and process control |

Identification of Novel Biological Targets and Therapeutic Areas

This compound is a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in several therapeutic areas, and future research aims to identify novel biological targets to expand its medicinal chemistry applications.

The structural backbone of this compound has been integral to the development of:

Central Nervous System Agents: It is a known reactant in the preparation of derivatives that act as 5-HT2C receptor ligands, indicating potential for treating psychiatric and neurological disorders lookchem.com.

Cardiovascular and Respiratory Therapeutics: Derivatives have been identified as allosteric enhancers at the A1 adenosine (B11128) receptor and as calcium channel modulators evitachem.com. These activities suggest potential applications in treating cardiac arrhythmias, ischemia, and respiratory conditions like asthma evitachem.com.

Antimicrobial Agents: The core structure is related to 2-amino-5-chlorobenzothiazole (B1265905), derivatives of which have demonstrated antifungal activity against pathogens such as Candida glabrata and Aspergillus niger researchgate.netuobaghdad.edu.iq. This opens avenues for developing new treatments for infectious diseases.

Oncology and Immunology: The precursor, 2-amino-5-chlorobenzoic acid, is used in synthesizing disease-modifying antirheumatic drugs (DMARDs) mallakchemicals.com. Furthermore, related thiophene-based derivatives have been investigated as apoptosis-inducing agents in breast cancer cell lines mdpi.com. The related compound 2-amino-5-chlorobenzamide (B107076) is a precursor to quinazoline-based compounds with antibiotic and analgesic effects google.com.

| Derivative Class | Biological Target/Activity | Potential Therapeutic Area |

| Pyrazino[1,2-a]indoles | 5-HT2C Receptor Ligands lookchem.com | Psychiatry, Neurology |

| Substituted Benzoates | A1 Adenosine Receptor Enhancement evitachem.com | Cardiac Arrhythmias, Ischemia |

| Various Derivatives | Calcium Channel Modulation evitachem.com | Asthma, COPD |

| Benzothiazoles | Antifungal Activity researchgate.netuobaghdad.edu.iq | Infectious Diseases |

| Thieno[2,3-d]pyrimidines | Apoptosis Induction (e.g., via JAK2) mdpi.com | Oncology (e.g., Breast Cancer) |

| Quinazolines | Antibiotic, Analgesic google.com | Infectious Diseases, Pain Management |

| General Precursor | DMARD Synthesis mallakchemicals.com | Rheumatoid Arthritis |

Integration with Systems Biology and Cheminformatics Approaches

To accelerate the discovery of new therapeutic applications for this compound derivatives, modern computational tools are indispensable. Integrating systems biology and cheminformatics can de-risk and streamline the drug development pipeline.

Future research will increasingly rely on:

In Silico Screening: Cheminformatics can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. Computational evaluation of drug-likeness, using frameworks like Lipinski's rule of five, can filter large virtual libraries to prioritize candidates with favorable pharmacological profiles mdpi.com.

Molecular Docking and Modeling: Computational docking studies can predict the binding affinity and interaction patterns of this compound derivatives with various biological targets mdpi.comresearchgate.net. This approach helps in identifying novel targets and optimizing the structure of lead compounds to enhance their efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives with their biological activity. This allows for the rational design of more potent compounds.

Systems Biology: Once a lead compound and its target are identified, systems biology approaches can model the compound's impact on broader biological pathways and networks. This helps in understanding the mechanism of action and predicting potential off-target effects or opportunities for polypharmacology.

| Computational Approach | Application in Drug Discovery |

| Cheminformatics (ADMET) | Predicts drug-likeness and pharmacokinetic properties to filter candidates mdpi.com. |

| Molecular Docking | Identifies potential biological targets and predicts binding modes mdpi.comresearchgate.net. |

| QSAR Modeling | Guides the rational design of derivatives with improved potency. |

| Systems Biology | Elucidates the downstream effects of target modulation on cellular pathways. |

Potential for Development in Advanced Materials and Agri-Chemistry

The utility of this compound extends beyond pharmaceuticals into the realms of advanced materials and agrochemicals, where its structural features can be leveraged to create novel products.

Agri-Chemistry: The chlorinated aminobenzoate structure is a key component in certain agrochemicals. The precursor, 2-amino-5-chlorobenzoic acid, is a known metabolite of the pesticide Chlordimeform mallakchemicals.com. Furthermore, related amide structures have demonstrated potential as herbicides and plant growth regulators google.com. Future research could focus on designing new, more effective, and environmentally safer pesticides and herbicides based on this chemical scaffold.

Advanced Materials and Polymer Science: The bifunctional nature of the molecule (amine and ester groups) makes it a valuable monomer for the synthesis of specialty polymers. Research on related compounds has shown that they can be reacted to form new graft polymers with unique properties, such as controlled crystallinity and swelling behavior, which are relevant for various industrial applications researchgate.net. Additionally, the aromatic core is found in intermediates used for dyestuff manufacturing mallakchemicals.com. There is also potential in the field of nonlinear optical (NLO) materials, as structurally similar crystals have been investigated for these applications researchgate.net.

| Field | Application | Role of this compound |

| Agri-Chemistry | Herbicides, Pesticides | Core scaffold for active ingredients google.commallakchemicals.com. |

| Polymer Science | Specialty Polymers | Monomer for creating polymers with unique properties researchgate.net. |

| Materials Science | Dyestuff Intermediate | Building block for organic dyes mallakchemicals.com. |

| Materials Science | Nonlinear Optical (NLO) Materials | Potential building block for optically active materials researchgate.net. |

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of Ethyl 2-amino-5-chlorobenzoate to improve yield and purity?

- Methodology :

- Chlorination : Start with 2-aminobenzoic acid and use N-halosuccinimide (e.g., NCS for chlorination) in DMF at 100°C for 40 minutes. Quench with ice-water to precipitate intermediates .

- Esterification : React the chlorinated intermediate (2-amino-5-chlorobenzoic acid) with thionyl chloride (SOCl₂) in ethanol under reflux. Neutralize with NaOH to isolate the ester .

- Purification : Recrystallize from methanol or ethanol to enhance purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) .

- Challenges : Competing side reactions (e.g., over-chlorination) and residual solvents. Optimize stoichiometry (1:3 molar ratio of acid to SOCl₂) and drying conditions (MgSO₄) .

Q. What analytical techniques are critical for characterizing this compound?

- Key Methods :

- NMR : Confirm regiochemistry via ¹H-NMR (e.g., aromatic protons at δ 6.8–7.2 ppm; ester CH₃ at δ 1.3–1.5 ppm) .

- IR : Identify N–H stretches (~3400 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

- XRD : Use SHELXL for refinement to resolve bond lengths/angles (e.g., C–Cl = 1.74 Å, C–O ester = 1.21 Å) and hydrogen-bonding motifs .

- Validation : Cross-check melting points (e.g., 207–209°C for related hydrates ) and HPLC retention times.

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

- Analysis Framework :

- Graph Set Notation : Apply Etter’s rules to classify interactions (e.g., intramolecular S(6) rings from N–H⋯O bonds; intermolecular C(4) chains via O–H⋯O) .

- SHELX Refinement : Use SHELXL-2018 to model anisotropic displacement parameters and validate H-bond geometries (e.g., D–H⋯A angles >150°) .

- Impact : Planar molecular conformation (r.m.s. deviation ~0.04 Å) stabilizes π-π stacking (3.5–4.0 Å spacing) .

Q. How can I resolve contradictions in spectral data for derivatives of this compound?

- Case Study : Discrepancies in ¹³C-NMR shifts for ester vs. amide derivatives.

- Approach :

- Computational Modeling : Compare experimental data with DFT-calculated shifts (e.g., B3LYP/6-311+G(d,p)) to identify misassignments .

- XRD Validation : Use experimental bond lengths (e.g., C=O = 1.21 Å) to refine computational parameters .

- Mitigation : Ensure solvent-free samples for NMR and exclude paramagnetic impurities.

Q. What strategies improve enantiomeric resolution in chiral derivatives of this compound?

- Chiral Analysis :

- HPLC : Use Chiralpak® columns with hexane/isopropanol (90:10) to separate enantiomers (α >1.2) .

- Flack Parameter : Apply η or x parameters in SHELXL to refine absolute configuration in XRD data .

- Synthetic Control : Introduce chiral auxiliaries (e.g., (1S,2R)-2-hydroxy-1-methyl-2-phenylethyl groups) during esterification to bias crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.